molecular formula C18H25NO2 B8107474 Tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate

Tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate

Cat. No.: B8107474
M. Wt: 287.4 g/mol
InChI Key: LPCKFQWJGXTXGD-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a benzyl-substituted piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate typically involves the condensation of tert-butyl acetoacetate with 1-benzylpiperidine-4-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to reflux.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted esters.

Scientific Research Applications

Tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-((1-benzylpiperidin-4-yl)amino)-2-methylpiperidine-1-carboxylate
  • Tert-butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate
  • Ethyl 2-(1-benzyl-4-piperidinylidene)acetate

Uniqueness

Tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate is unique due to its specific structural features, such as the presence of a tert-butyl ester group and a benzyl-substituted piperidine ring. These features confer distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-18(2,3)21-17(20)13-15-9-11-19(12-10-15)14-16-7-5-4-6-8-16/h4-8,13H,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCKFQWJGXTXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1.68 g of t-butyl diethylphosphonoacetate in 5 mL of THF was added 400 mg of sodium hydride (60% dispersion in mineral oil) at 0° C. The reaction was warmed to rt and stirred at rt for 20 min. To the resulting solution was added a solution of 1.05 g of 1-benzyl-4-piperidone in 5 mL of THF. The solution was refluxed for 3 h and cooled to rt. After quenching with aqueous NH4Cl, the aqueous phase was extracted with EtOAc (3×). The combined organic phases were dried over MgSO4 and concentrated to give 1.05 g of the title compound as a oil, which was used for the next step without further purification.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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